Cas no 5770-42-3 (1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

5770-42-3 structure
Produktname:1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 2,4(1H,3H)-Pyrimidinedione,1,3-dimethyl-6-(methylamino)-
- 1,3-dimethyl-6-(methylamino)pyrimidine-2,4-dione
- 6-METHYLAMINO-1,3-DIMETHYLURACIL
- 1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dione
- 1,3-Dimethyl-6-methylamino-1H-pyrimidin-2,4-dion
- 1,3-dimethyl-6-methylamino-1H-pyrimidine-2,4-dione
- AC1L5IA2
- AC1Q6EXP
- CTK5A7305
- HMS1530M08
- Maybridge4_003440
- NSC70463
- Oprea1_239499
- SureCN2632917
- 1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 5770-42-3
- NSC-70463
- SCHEMBL2632917
- NCGC00175842-01
- DTXSID30290710
- SR-01000642656-1
- CCG-53494
- AKOS006273998
- CS-0301379
- AB-323/25048031
- 1,3-dimethyl-6-(methylamino)-2,4(1H,3H)-pyrimidinedione
- FT-0621228
- EN300-152270
- G54550
- MFCD00956087
- DB-359637
-
- Inchi: InChI=1S/C7H11N3O2/c1-8-5-4-6(11)10(3)7(12)9(5)2/h4,8H,1-3H3
- InChI-Schlüssel: GODMOSKRIMMTBE-UHFFFAOYSA-N
- Lächelt: CNC1=CC(=O)N(C(=O)N1C)C
Berechnete Eigenschaften
- Genaue Masse: 169.08523
- Monoisotopenmasse: 169.085127
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 259
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topologische Polaroberfläche: 52.6
Experimentelle Eigenschaften
- Dichte: 1.25
- Siedepunkt: 259.8°Cat760mmHg
- Flammpunkt: 110.9°C
- Brechungsindex: 1.564
- PSA: 52.65
- LogP: -0.80130
1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-152270-2.5g |
1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5770-42-3 | 95% | 2.5g |
$697.0 | 2023-06-05 | |
Enamine | EN300-152270-1.0g |
1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5770-42-3 | 95% | 1g |
$456.0 | 2023-06-05 | |
Enamine | EN300-152270-0.25g |
1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5770-42-3 | 95% | 0.25g |
$226.0 | 2023-06-05 | |
Enamine | EN300-152270-10.0g |
1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5770-42-3 | 95% | 10g |
$1597.0 | 2023-06-05 | |
1PlusChem | 1P00F07S-1g |
6-METHYLAMINO-1,3-DIMETHYLURACIL |
5770-42-3 | 95% | 1g |
$447.00 | 2023-12-16 | |
1PlusChem | 1P00F07S-5g |
6-METHYLAMINO-1,3-DIMETHYLURACIL |
5770-42-3 | 95% | 5g |
$988.00 | 2023-12-16 | |
Aaron | AR00F0G4-250mg |
6-METHYLAMINO-1,3-DIMETHYLURACIL |
5770-42-3 | 95% | 250mg |
$67.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372049-100mg |
1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dione |
5770-42-3 | 95% | 100mg |
¥333.00 | 2024-05-08 | |
Aaron | AR00F0G4-5g |
6-METHYLAMINO-1,3-DIMETHYLURACIL |
5770-42-3 | 95% | 5g |
$1055.00 | 2023-12-15 | |
1PlusChem | 1P00F07S-100mg |
6-METHYLAMINO-1,3-DIMETHYLURACIL |
5770-42-3 | 95% | 100mg |
$190.00 | 2023-12-16 |
1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione Verwandte Literatur
-
Peng Chen Nanoscale, 2010,2, 1474-1479
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
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Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:5770-42-3)1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Reinheit:99%/99%/99%
Menge:1g/5g/10g
Preis ($):166/540/860